An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide
An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide, a quaternary ammonium salt with potential applications in various scientific and industrial fields. This document is structured to provide not just data, but also insights into the experimental rationale and the broader context of this compound's characteristics.
Introduction: Understanding the Significance
N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide, with the CAS Number 109732-56-1, belongs to the class of quaternary ammonium compounds (QACs).[1] QACs are characterized by a central positively charged nitrogen atom covalently bonded to four organic groups. This structure imparts surfactant-like properties and a broad spectrum of biological activities, most notably antimicrobial effects.[2][3][4] The specific combination of a phenoxyethyl group, a thenyl group, and two methyl groups around the central nitrogen in the target molecule suggests a unique profile of steric and electronic properties that can influence its efficacy and potential applications. This guide will delve into the known and inferred physicochemical characteristics that are crucial for its handling, formulation, and investigation in research and development.
Chemical Identity and Synthesis
Molecular Structure
The molecular structure of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide is depicted below. Its molecular formula is C15H20INOS.[1]
Caption: Chemical structure of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide.
Plausible Synthetic Route: The Menschutkin Reaction
The proposed synthesis would involve a two-step process starting from commercially available precursors:
Step 1: Synthesis of the Tertiary Amine Precursor
The tertiary amine, N,N-Dimethyl-N-(2-phenoxyethyl)amine, would first be synthesized by reacting 2-phenoxyethylamine with a methylating agent, such as methyl iodide, in the presence of a base to neutralize the formed hydroiodic acid. An alternative would be the reaction of N,N-dimethylaminoethanol with a phenoxide source.
Step 2: Quaternization to Form the Final Product
The synthesized tertiary amine is then reacted with 2-(iodomethyl)thiophene. This is an SN2 reaction where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the 2-(iodomethyl)thiophene, with iodide as the leaving group. The iodide ion then acts as the counter-ion to the newly formed quaternary ammonium cation.
Caption: Proposed synthetic pathway via the Menschutkin Reaction.
Physicochemical Properties: A Tabulated Summary
The known and inferred physicochemical properties of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide are summarized in the table below. It is important to note that while some data is from supplier specifications, other values are based on the general characteristics of similar quaternary ammonium salts.
| Property | Value / Description | Source / Rationale |
| CAS Number | 109732-56-1 | [1] |
| Molecular Formula | C15H20INOS | [1] |
| Molecular Weight | 389.29 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid | Supplier Data |
| Melting Point | 123-124 °C | [1] |
| Solubility | Soluble in warm methanol. | [1] |
| Likely soluble in other polar solvents like DMSO and chloroform. | Inferred from similar compounds. | |
| Stability | Stable under recommended storage conditions. | General knowledge of QACs. |
| Storage | Short-term: Room Temperature; Long-term: -20°C | [1] |
Spectroscopic and Structural Characterization
Detailed spectroscopic and crystallographic data for N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide are not publicly available. However, based on its structure, we can predict the expected spectral features and discuss the methodologies for their determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenoxy and thenyl groups, the methylene protons of the ethyl and thenyl linkers, and the methyl protons attached to the nitrogen. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.
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¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule. Characteristic chemical shifts would be expected for the aromatic carbons, the aliphatic carbons of the linkers, and the methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would likely exhibit characteristic absorption bands for:
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C-H stretching vibrations of the aromatic and aliphatic groups.
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C=C stretching vibrations of the aromatic rings.
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C-O-C stretching of the ether linkage.
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C-S stretching of the thiophene ring.
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The presence of the quaternary ammonium group can sometimes be inferred from shifts in the C-N stretching vibrations.[5]
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. For a quaternary ammonium iodide, electrospray ionization (ESI) in positive ion mode would be the technique of choice. The expected mass spectrum would show a prominent peak for the cationic part of the molecule, [M-I]⁺, at m/z corresponding to C15H20NOS⁺.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.[6] If suitable crystals of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide can be grown, this technique would provide precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. It would also reveal the packing of the cations and iodide anions in the crystal lattice.
Biological Activity and Potential Applications
Quaternary ammonium compounds are well-known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[2][3][4][7] The mechanism of action is generally attributed to the disruption of the cell membrane integrity of microorganisms. The positively charged nitrogen atom interacts with the negatively charged components of the microbial cell membrane, leading to leakage of cellular contents and cell death.
The specific biological activity of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide has not been extensively reported. However, the presence of the lipophilic phenoxyethyl and thenyl groups is expected to enhance its ability to penetrate the lipid-rich cell membranes of microorganisms, potentially leading to potent antimicrobial efficacy. The structure-activity relationship of QACs suggests that the nature and size of the alkyl/aryl groups attached to the nitrogen atom play a crucial role in their biological activity.
Potential applications for this compound could include:
-
Disinfectants and Antiseptics: Due to the general properties of QACs.
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Antimicrobial Coatings: For medical devices and surfaces.
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Pharmaceutical Formulations: As an active ingredient or a preservative.
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Research Tool: To study the mechanisms of antimicrobial resistance and to develop new antimicrobial agents.
Experimental Protocols: A Methodological Framework
The following are generalized, step-by-step methodologies for the key experiments that would be used to characterize N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide.
Protocol for Synthesis (Menschutkin Reaction)
Caption: A generalized workflow for the synthesis of the target compound.
Rationale: Acetonitrile is a common polar aprotic solvent for SN2 reactions. Gentle heating can increase the reaction rate. Purification by recrystallization is standard for obtaining high-purity crystalline solids.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
Caption: A standard workflow for determining the Minimum Inhibitory Concentration.
Rationale: The MIC assay is a fundamental and standardized method for quantifying the in vitro antimicrobial activity of a compound. It provides a quantitative measure of the potency against specific microorganisms.
Conclusion and Future Directions
N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide is a quaternary ammonium compound with a chemical structure that suggests interesting physicochemical and biological properties. While some basic data are available, a comprehensive experimental characterization is needed to fully elucidate its potential. Future research should focus on:
-
Detailed Synthesis and Optimization: Developing and optimizing a robust synthetic protocol.
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Complete Spectroscopic and Structural Analysis: Obtaining and interpreting full NMR, IR, and MS data, as well as a single-crystal X-ray structure.
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In-depth Biological Evaluation: Conducting a broad panel of antimicrobial assays against clinically relevant pathogens, including resistant strains.
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Toxicology and Safety Assessment: Evaluating its cytotoxicity against mammalian cell lines to determine its therapeutic index.
This in-depth guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide. The combination of its known properties and the outlined avenues for further investigation highlight its promise as a subject for future scientific inquiry.
References
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A new class of quaternary ammonium compounds as potent and environmental friendly disinfectants. (2022). PubMed Central. Retrieved from [Link]
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Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. (2022). ResearchGate. Retrieved from [Link]
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Biological Activity of Quaternary Ammonium Salts and Their Derivatives. (2020). PubMed Central. Retrieved from [Link]
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Evaluation of Antibacterial Activity of Three Quaternary Ammonium Disinfectants on Different Germs Isolated from the Hospital Environment. (2020). PubMed Central. Retrieved from [Link]
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IR Spectroscopic Study of Substances Containing Iodine Adduct. (2017). RJPBCS. Retrieved from [Link]
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N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide CAS 109732-56-1. (n.d.). Bio-Connect. Retrieved from [Link]
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Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. (n.d.). PubMed Central. Retrieved from [Link]
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X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]
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